![molecular formula C14H20N2O4 B12516143 3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-®-3-amino-4-(3-pyridyl)-butyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of ®-3-amino-4-(3-pyridyl)-butyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-amino-4-(3-pyridyl)-butyric acid typically involves the protection of the amino group of ®-3-amino-4-(3-pyridyl)-butyric acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for Boc-®-3-amino-4-(3-pyridyl)-butyric acid would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-4-(3-pyridyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Oxidation: Pyridyl N-oxides.
Reduction: Piperidine derivatives.
Substitution: Free amine ®-3-amino-4-(3-pyridyl)-butyric acid.
Scientific Research Applications
Boc-®-3-amino-4-(3-pyridyl)-butyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-4-(3-pyridyl)-butyric acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The active compound can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3-amino-4-(3-pyridyl)-butyric acid: The parent compound without the Boc protecting group.
Boc-®-3-amino-4-(2-pyridyl)-butyric acid: A similar compound with a pyridyl group in a different position.
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acid: The enantiomer of the compound.
Uniqueness
Boc-®-3-amino-4-(3-pyridyl)-butyric acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it a valuable intermediate in asymmetric synthesis and in the development of chiral drugs.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(8-12(17)18)7-10-5-4-6-15-9-10/h4-6,9,11H,7-8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
JSWWEGRTQTXLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12516060.png)
![2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12516069.png)
![5-Methoxy-2-(methylsulfanyl)-5H-[1]benzopyrano[4,3-d]pyrimidine](/img/structure/B12516086.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
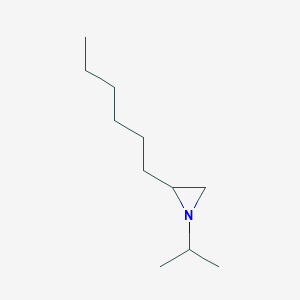
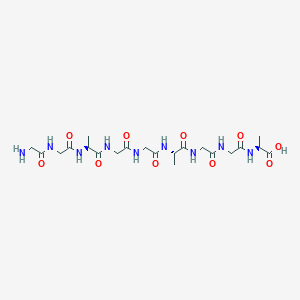
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

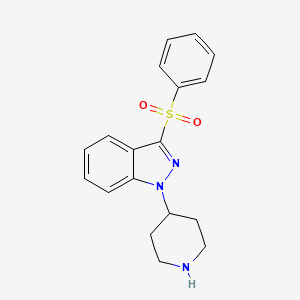
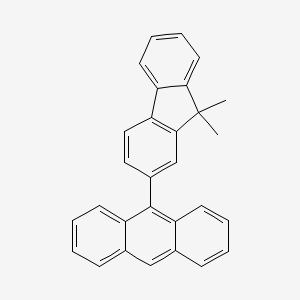
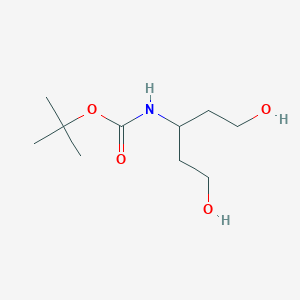
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
